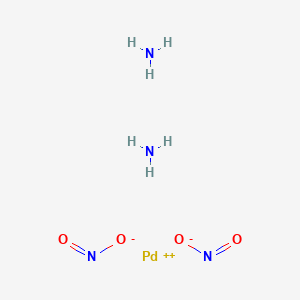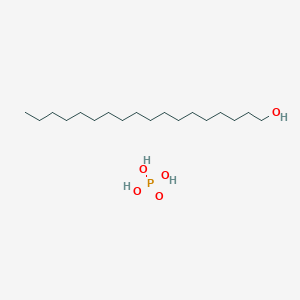
trans-2,3-Epóxido de butano
Descripción general
Descripción
trans-2,3-Epoxybutane: trans-β-Butylene oxide or trans-2,3-Dimethyloxirane , is an organic compound with the molecular formula C₄H₈O. It is a colorless liquid with a characteristic ether-like odor. This compound is a type of epoxide, which means it contains an oxygen atom connected to two carbon atoms in a three-membered ring structure.
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method to synthesize trans-2,3-epoxybutane is through the epoxidation of 2-butene. This reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (MCPBA) , under controlled conditions to form the epoxide ring.
Hydrolysis of Alkyl Halides: Another method involves the hydrolysis of appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods:
Catalytic Epoxidation: In industrial settings, catalytic epoxidation using metal catalysts, such as molybdenum or vanadium-based catalysts , is often employed. These catalysts help in the efficient formation of the epoxide ring under milder conditions compared to peracid-based methods.
Types of Reactions:
Oxidation: trans-2,3-Epoxybutane can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide ring to a diol, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids are commonly used.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄ are employed.
Substitution: Nucleophiles like alcohols or amines are used to open the epoxide ring.
Major Products Formed:
Diols: Reduction of trans-2,3-epoxybutane typically yields butane-2,3-diol.
Substituted Products: Nucleophilic substitution can lead to the formation of various ethers and amines.
Aplicaciones Científicas De Investigación
Chemistry: trans-2,3-Epoxybutane is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: It serves as a probe in biological studies to understand lipid metabolism and membrane dynamics. Medicine: The compound is utilized in the synthesis of various drugs and intermediates for medicinal chemistry. Industry: trans-2,3-Epoxybutane is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Trans-2,3-Epoxybutane is a type of organic compound known as an epoxide They can react with a variety of nucleophiles, including water, alcohols, and amines .
Mode of Action
The mode of action of trans-2,3-Epoxybutane involves its interaction with these nucleophiles. The strain in the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions . This interaction results in the formation of new compounds, depending on the specific nucleophile involved .
Biochemical Pathways
The biochemical pathways affected by trans-2,3-Epoxybutane are largely dependent on the specific nucleophiles it interacts with. For instance, when trans-2,3-Epoxybutane reacts with water, a diol is formed . This could potentially affect pathways involving diols or their downstream products.
Pharmacokinetics
Its metabolism would likely involve reactions with nucleophiles, as mentioned above, and it would likely be excreted in the form of its reaction products .
Result of Action
The molecular and cellular effects of trans-2,3-Epoxybutane’s action would depend on the specific nucleophiles it reacts with and the resulting products. For instance, if it reacts with biological macromolecules, it could potentially cause modifications to these molecules, potentially affecting their function .
Action Environment
The action, efficacy, and stability of trans-2,3-Epoxybutane can be influenced by various environmental factors. For instance, the presence of different nucleophiles in the environment can influence which reactions trans-2,3-Epoxybutane undergoes. Additionally, factors such as pH and temperature could potentially affect the rate of these reactions .
Análisis Bioquímico
Biochemical Properties
Trans-2,3-Epoxybutane has been shown to interact with a variety of enzymes and proteins. For instance, it has been observed to react with a higher order cuprate, yielding a high yield both counted on the epoxide (96%) and on the haloalkane (85%)
Cellular Effects
It has been suggested that trans-2,3-Epoxybutane may have mutagenic effects
Molecular Mechanism
It is known that trans-2,3-Epoxybutane can interact with certain enzymes and proteins
Comparación Con Compuestos Similares
cis-2,3-Epoxybutane: The cis isomer of trans-2,3-epoxybutane, which has a different spatial arrangement of atoms.
1,2-Epoxypropane: A smaller epoxide with similar reactivity but different physical properties.
1,2-Epoxybutane: Another epoxide with a longer carbon chain.
Uniqueness: trans-2,3-Epoxybutane is unique due to its specific stereochemistry, which influences its reactivity and applications. The trans configuration provides different chemical and physical properties compared to its cis isomer and other similar compounds.
Propiedades
IUPAC Name |
(2S,3S)-2,3-dimethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKWPLDPFFDJP-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026528, DTXSID40920536 | |
| Record name | rel-(2R,3R)-2,3-dimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyloxiranato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21490-63-1, 6189-41-9, 10203-50-6 | |
| Record name | trans-2,3-Dimethyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21490-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,3-epoxy-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021490631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC24244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | rel-(2R,3R)-2,3-dimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyloxiranato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-2,3-dimethyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/new.no-structure.jpg)



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)

![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)
